molecular formula C10H20Cl2N2O B1473992 8-(Azetidin-3-yl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride CAS No. 2097953-77-8

8-(Azetidin-3-yl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride

Cat. No.: B1473992
CAS No.: 2097953-77-8
M. Wt: 255.18 g/mol
InChI Key: GCDMNBQEANZLSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(Azetidin-3-yl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride is a chemically sophisticated building block of high interest in medicinal chemistry and drug discovery research. Its structure incorporates an 8-azabicyclo[3.2.1]octane scaffold, a privileged framework in pharmaceutical development known for its three-dimensional rigidity and ability to impart favorable properties to drug candidates . Research on analogous azabicyclo[3.2.1]octane derivatives has demonstrated their significant potential as potent, systemically available inhibitors of biological targets such as N-acylethanolamine acid amidase (NAAA) . Inhibition of NAAA is a promising therapeutic strategy for managing inflammatory and neuropathic pain conditions by elevating levels of endogenous protective mediators like palmitoylethanolamide (PEA) . The azabicyclic core provides a versatile platform for structure-activity relationship (SAR) studies, allowing for optimization of potency, selectivity, and pharmacokinetic profiles . The incorporation of the azetidine ring in this specific compound further enhances its utility as a synthetic intermediate, offering a secondary amine for further functionalization to explore novel chemical space and develop targeted bioactive molecules. This product is intended for research applications in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate precautions, referring to the provided Safety Data Sheet for detailed hazard and handling information.

Properties

IUPAC Name

8-(azetidin-3-yl)-8-azabicyclo[3.2.1]octan-3-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O.2ClH/c13-10-3-7-1-2-8(4-10)12(7)9-5-11-6-9;;/h7-11,13H,1-6H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCDMNBQEANZLSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C3CNC3)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Deprotection of Boc-Protected Intermediates

One common preparative step involves the removal of a tert-butoxycarbonyl (Boc) protecting group from tert-butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate to yield 8-azabicyclo[3.2.1]octan-3-ol. This is achieved by treatment with hydrogen chloride in 1,4-dioxane at room temperature (25 °C) for 12 hours. The reaction proceeds quantitatively, yielding the free amine-alcohol as a white solid.

Step Reagents/Conditions Outcome
Deprotection 4 M HCl in 1,4-dioxane, 25 °C, 12 h 8-azabicyclo[3.2.1]octan-3-ol (quantitative yield)

This step is crucial as it provides the bicyclic scaffold with a free amine, ready for further functionalization.

Reductive Alkylation and Alkylation for Final Assembly

Reductive Alkylation

The coupling of the azetidine moiety to the bicyclic scaffold often employs reductive alkylation between an azetidine-containing amine and an aldehyde derivative. This reaction is typically conducted in an inert solvent such as dichloromethane at mild temperatures (0–40 °C) using sodium cyanoborohydride as the reducing agent.

Step Reagents/Conditions Purpose
Reductive alkylation Amine + aldehyde, NaCNBH3, DCM, 0–40 °C Formation of N-C bond linking azetidine to bicyclic scaffold

Alkylation with Leaving Groups

Alternatively, alkylation can be performed by reacting the bicyclic amine with azetidine derivatives bearing a suitable leaving group (e.g., halogen or alkylsulfonyloxy) under elevated temperatures (30–130 °C) in solvents like DMF.

Step Reagents/Conditions Purpose
Alkylation Azetidine derivative with leaving group, DMF, 30–130 °C Formation of N-C bond via nucleophilic substitution

These methods enable efficient linkage of the azetidine ring to the bicyclic core with good control over reaction conditions and yields.

Purification and Salt Formation

Following synthesis, the compound is purified by reversed-phase chromatography using gradients of acetonitrile and aqueous ammonium acetate. The purified free base is then converted into the dihydrochloride salt by treatment with hydrogen chloride in solvents such as ethanol or dioxane. The salt formation improves compound stability and handling.

Step Purification Method Salt Formation
Chromatography Reversed-phase, acetonitrile/water gradient Treatment with HCl to form dihydrochloride salt

Freeze-drying is often used to remove residual solvents after salt formation.

Summary Table of Key Preparation Steps

Step No. Process Description Reagents/Conditions Outcome/Product
1 Boc deprotection of tert-butyl ester 4 M HCl in 1,4-dioxane, 25 °C, 12 h 8-azabicyclo[3.2.1]octan-3-ol
2 Horner–Wadsworth–Emmons reaction DBU catalyst, phosphonate ester (N-Boc-azetidin-3-ylidene)acetate
3 Aza-Michael addition NH-heterocycles, mild conditions 3-substituted azetidines
4 Reductive alkylation Aldehyde, NaCNBH3, DCM, 0–40 °C N-C bond formation linking azetidine to bicyclic core
5 Alkylation with leaving group Azetidine derivative with halogen, DMF, 30–130 °C Alternative N-C bond formation
6 Purification and salt formation Reversed-phase chromatography, HCl treatment Pure 8-(Azetidin-3-yl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride

Research Findings and Notes on Stereochemistry

  • The bicyclic scaffold is often synthesized enantioselectively to ensure the correct stereochemistry, which is crucial for biological activity. Methods include desymmetrization of tropinone derivatives or stereocontrolled cyclizations.

  • Protective groups such as Boc are employed to control reactivity and facilitate selective transformations.

  • The azetidine ring imparts unique chemical properties, requiring mild but efficient conditions for its introduction and preservation during synthesis.

  • Industrial scale-up likely involves optimization of these steps with continuous flow reactors and automated platforms to improve yield, purity, and cost efficiency.

Chemical Reactions Analysis

Types of Reactions

8-(Azetidin-3-yl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated products.

Scientific Research Applications

8-(Azetidin-3-yl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.

    Industry: The compound can be used in the development of new materials with specialized properties.

Mechanism of Action

The mechanism of action of 8-(Azetidin-3-yl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, potentially modulating the activity of its targets. This interaction can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and physicochemical differences between 8-(Azetidin-3-yl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride and related analogs:

Compound Substituent Salt Form Molecular Weight (g/mol) Synthetic Yield Key Properties
This compound Azetidin-3-yl Dihydrochloride 243.17 Not reported High solubility; compact substituent may enhance blood-brain barrier penetration.
endo-3-(4-Fluorophenyl)-8-azabicyclo[3.2.1]octan-3-ol (27) 4-Fluorophenyl Free base 249.29 59% Moderate D2 receptor affinity (Ki ~12 nM); stable crystalline form.
endo-3-(2,3-Dichlorophenyl)-8-azabicyclo[3.2.1]octan-3-ol (26) 2,3-Dichlorophenyl Free base 300.18 72% High lipophilicity; rapid oxidation in air.
3-(4-Chlorophenyl)-8-(3-(4-fluorophenoxy)propyl)-8-azabicyclo[3.2.1]octan-3-ol HCl (7) 4-Chlorophenyl + 3-(4-fluorophenoxy)propyl Hydrochloride 426.36 72.3% Enhanced D2 selectivity; melting point 218–219°C.
8-Methyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride Methyl + amine Dihydrochloride 215.15 Not reported High polarity; potential prodrug candidate.

Structural and Functional Insights

Substituent Effects :

  • Azetidine vs. Aryl Groups : The azetidine substituent in the target compound is less sterically hindered compared to aryl-substituted analogs (e.g., 4-fluorophenyl in compound 27). This may reduce off-target interactions while maintaining moderate receptor affinity .
  • Salt Forms : Dihydrochloride salts (e.g., target compound and compound 15) generally exhibit higher solubility in polar solvents compared to free bases, favoring oral bioavailability .

Synthetic Efficiency: Derivatives with aryl groups (e.g., 26, 27) are synthesized via hydrazine-mediated ring-opening reactions in ethanol, with yields ranging from 48–72% . In contrast, alkyl-substituted analogs (e.g., compound 7) require multi-step alkylation under reflux conditions, achieving yields up to 79.5% .

Pharmacological Profile: Dopamine Receptor Binding: Aryl-substituted compounds (e.g., 26, 27) show higher D2 receptor affinity (Ki <20 nM) due to π-π interactions with receptor pockets. Stability: The dihydrochloride salt form enhances stability under physiological conditions compared to free bases, which may oxidize (e.g., compound 28 turns red in air) .

Physicochemical Properties: Lipophilicity: Halogenated aryl derivatives (e.g., 26, 28) have higher logP values (>3), favoring membrane permeability but risking hepatotoxicity. The target compound’s azetidine group likely reduces logP, balancing solubility and permeability .

Biological Activity

8-(Azetidin-3-yl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride is a bicyclic compound that has garnered attention for its potential biological activity, particularly in the context of pharmacology and medicinal chemistry. This compound belongs to a class of molecules known for their interactions with various neurotransmitter receptors, making them of interest in the treatment of several neurological conditions.

Chemical Structure and Properties

The molecular formula for this compound is C12H22N2O2C_{12}H_{22}N_2O_2 with a molecular weight of approximately 226.32 g/mol. The compound features a bicyclic structure that facilitates its interaction with biological targets.

PropertyValue
Molecular FormulaC₁₂H₂₂N₂O₂
Molecular Weight226.32 g/mol
CAS Number2172062-81-4

The biological activity of this compound primarily involves its role as a ligand for various receptors, notably opioid receptors. Research indicates that compounds in this class can act as selective antagonists or agonists, influencing pain perception and other physiological responses.

  • Opioid Receptor Interaction : Studies have shown that derivatives of this compound exhibit significant binding affinity to kappa (κ) opioid receptors, with some analogs demonstrating IC50 values in the nanomolar range ( ). This suggests potential therapeutic applications in pain management without the central nervous system (CNS) side effects typically associated with traditional opioids.
  • Vasopressin Receptor Antagonism : Other studies have identified related compounds as potent antagonists of vasopressin V(1A) receptors, which are implicated in various cardiovascular and renal functions ( ). This antagonistic activity could lead to novel treatments for conditions such as hypertension or heart failure.

Study on Kappa Opioid Receptor Antagonists

In a high-throughput screening study, a series of 8-azabicyclo[3.2.1]octan derivatives were evaluated for their potency as κ-opioid receptor antagonists. One notable analog demonstrated an IC50 value of 20 nM, indicating strong receptor binding and potential for therapeutic use ( ). This study highlights the importance of structural modifications in enhancing biological activity.

Vasopressin V(1A) Receptor Antagonism

Another investigation focused on the synthesis and biological evaluation of 8-(Azetidin-3-yl)-8-azabicyclo[3.2.1]octan derivatives as vasopressin V(1A) receptor antagonists. Compounds were found to exhibit high affinity and selectivity, suggesting their potential role in managing disorders related to vasopressin signaling ( ).

Q & A

Q. What synthetic routes are recommended for 8-(Azetidin-3-yl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride, and how can purity be optimized?

Synthesis typically involves multi-step organic reactions, including ring-opening of azetidine derivatives and subsequent functionalization of the bicyclic framework. Key steps may include:

  • Azetidine Ring Functionalization : Use of trichloromethyl or benzyl groups to stabilize intermediates .
  • Bicyclic Core Assembly : Cyclization reactions under controlled temperatures (e.g., reflux in ethanol or dichloromethane) to ensure stereochemical fidelity .
  • Purification : Column chromatography or recrystallization to achieve >90% purity, verified via HPLC or NMR .

Q. How is the structural integrity of this compound validated post-synthesis?

Analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and bicyclic geometry .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., expected m/z for C₁₀H₁₈Cl₂N₂O) .
  • X-ray Crystallography : For resolving stereochemical ambiguities in the azabicyclo framework .

Q. What safety protocols are essential for handling this compound?

  • Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles to prevent skin/eye irritation .
  • Ventilation : Use fume hoods to mitigate inhalation risks (GHS H319: Causes serious eye irritation) .
  • Storage : Sealed containers at 2–8°C to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

  • Substituent Variation : Introduce triazole, chlorophenyl, or furan groups to modulate receptor binding . Example: 3-(4-chlorophenyl) derivatives show enhanced CNS activity .
  • Stereochemical Analysis : Compare endo vs. exo configurations using chiral HPLC to assess bioavailability .
  • In Silico Modeling : Molecular docking to predict interactions with targets like serotonin transporters .

Q. How should researchers resolve contradictions in reported physicochemical data (e.g., solubility, purity)?

  • Cross-Validation : Compare data from multiple techniques (e.g., NMR purity vs. HPLC) .
  • Solubility Optimization : Use co-solvents like DMSO or ethanol for in vitro assays, noting that hydrochloride salts may require pH adjustment .
  • Batch Analysis : Track lot-specific variations via certificates of analysis (COA) from suppliers .

Q. What methodologies are suitable for investigating its mechanism of action in neuropharmacology?

  • Radioligand Binding Assays : Screen for affinity at dopamine D₂ or muscarinic receptors (IC₅₀ values) .
  • Electrophysiology : Patch-clamp studies to assess ion channel modulation .
  • Metabolic Stability : Microsomal assays (e.g., liver S9 fractions) to evaluate cytochrome P450 interactions .

Q. How can solubility limitations impact experimental design, and what strategies mitigate this?

  • Co-Solvent Systems : Use cyclodextrins or lipid-based carriers for in vivo studies .
  • Salt Forms : Compare dihydrochloride vs. free base solubility in PBS (pH 7.4) .
  • Nanoformulation : Encapsulation in liposomes to enhance bioavailability for CNS delivery .

Q. What stability challenges arise during long-term storage, and how are degradation products characterized?

  • Degradation Pathways : Hydrolysis of the azetidine ring under humid conditions .
  • Monitoring : Accelerated stability studies (40°C/75% RH) with LC-MS to identify degradants .
  • Stabilizers : Add desiccants (e.g., silica gel) to storage vials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-(Azetidin-3-yl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride
Reactant of Route 2
Reactant of Route 2
8-(Azetidin-3-yl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.